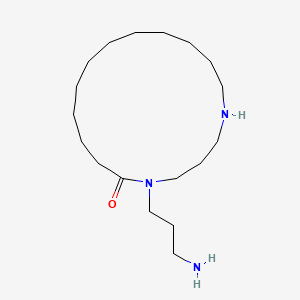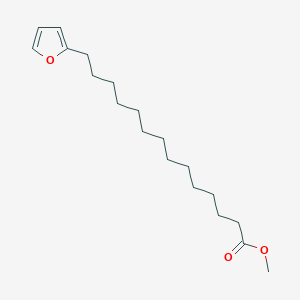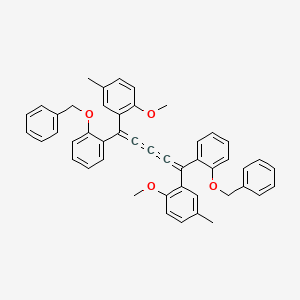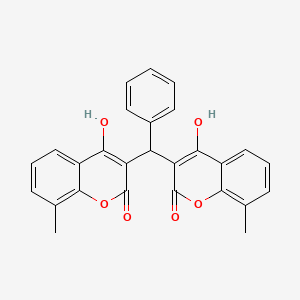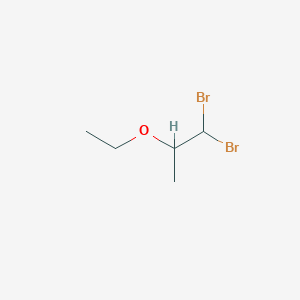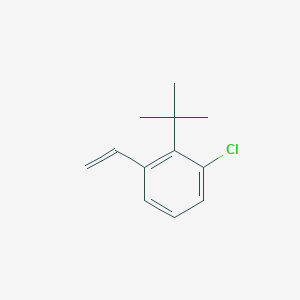![molecular formula C23H24O4 B14486319 6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) CAS No. 65998-54-1](/img/structure/B14486319.png)
6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) is a complex organic compound characterized by its unique structure, which includes two benzofuran rings connected by a pentane-1,5-diylbis(oxy) linker
Méthodes De Préparation
The synthesis of 6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Rings: The benzofuran rings are synthesized through cyclization reactions involving appropriate precursors.
Linking the Benzofuran Rings: The two benzofuran rings are then linked using a pentane-1,5-diylbis(oxy) linker. This step often involves etherification reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.
Analyse Des Réactions Chimiques
6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the desired transformations.
Applications De Recherche Scientifique
6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) stands out due to its unique linker and the presence of two benzofuran rings. Similar compounds include:
2,2’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde: Differing by the presence of aldehyde groups instead of methyl groups on the benzofuran rings.
Cisatracurium: A diester with a similar pentane-1,5-diylbis(oxy) linker but different functional groups and applications.
Propriétés
Numéro CAS |
65998-54-1 |
|---|---|
Formule moléculaire |
C23H24O4 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
3-methyl-6-[5-[(3-methyl-1-benzofuran-6-yl)oxy]pentoxy]-1-benzofuran |
InChI |
InChI=1S/C23H24O4/c1-16-14-26-22-12-18(6-8-20(16)22)24-10-4-3-5-11-25-19-7-9-21-17(2)15-27-23(21)13-19/h6-9,12-15H,3-5,10-11H2,1-2H3 |
Clé InChI |
FMHZGDPFBUYYKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC2=C1C=CC(=C2)OCCCCCOC3=CC4=C(C=C3)C(=CO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


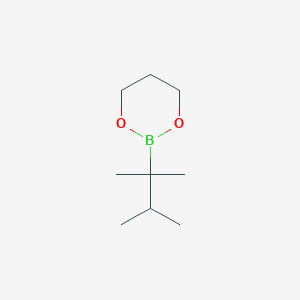
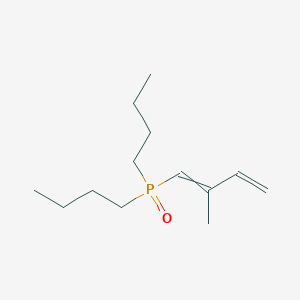

![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)
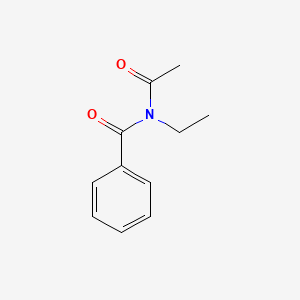
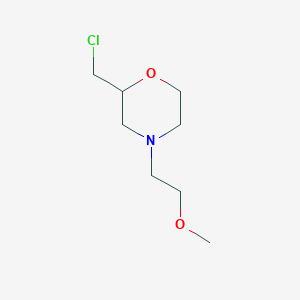
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
